An In-depth Technical Guide to 1-Hepten-6-yne: Chemical Properties and Structure
An In-depth Technical Guide to 1-Hepten-6-yne: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1-hepten-6-yne. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable experimental insights.
Core Chemical and Physical Properties
1-Hepten-6-yne, a versatile bifunctional molecule, possesses both an alkene and a terminal alkyne moiety, making it a valuable starting material in a variety of organic syntheses. Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of 1-Hepten-6-yne
| Property | Value | Source(s) |
| IUPAC Name | hept-1-en-6-yne | [1] |
| CAS Number | 65939-59-5 | [1] |
| Molecular Formula | C₇H₁₀ | [1] |
| Molecular Weight | 94.15 g/mol | [1] |
| Boiling Point | 110-112 °C | [2] |
| Density | ~0.75 g/cm³ | [2] |
| Refractive Index | ~1.425 | [2] |
| SMILES | C=CCCCC#C | [1] |
| InChIKey | SPWJYVWGTHWHOX-UHFFFAOYSA-N | [1] |
Molecular Structure and Characterization
The structure of 1-hepten-6-yne features a seven-carbon chain with a terminal double bond between C1 and C2, and a terminal triple bond between C6 and C7. This non-conjugated enyne structure allows for selective reactions at either of the unsaturated sites.
Characterization of 1-hepten-6-yne is typically achieved through spectroscopic methods. The expected spectral data are as follows:
Table 2: Spectroscopic Data for 1-Hepten-6-yne
| Technique | Expected Peaks |
| ¹H NMR | Signals corresponding to vinylic protons, allylic protons, protons adjacent to the alkyne, and the terminal alkynyl proton. |
| ¹³C NMR | Resonances for the sp² carbons of the alkene, the sp³ carbons of the alkyl chain, and the sp carbons of the alkyne.[1] |
| GC-MS | A molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern.[1] |
Experimental Protocols
The following sections detail representative experimental procedures for the synthesis, purification, and common reactions of 1-hepten-6-yne.
Synthesis of 1-Hepten-6-yne
A common method for the synthesis of terminal enynes like 1-hepten-6-yne involves the alkylation of an acetylide with a suitable haloalkene.
Protocol: Synthesis via Alkylation of Lithium Acetylide
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Preparation of Lithium Acetylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, suspend lithium acetylide-ethylenediamine complex in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., argon).
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Alkylation: To the stirred suspension, add 5-bromo-1-pentene dropwise at room temperature.
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Reaction Monitoring: The reaction progress can be monitored by gas chromatography (GC) by taking aliquots from the reaction mixture.
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Work-up: Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted with a low-boiling organic solvent such as diethyl ether or pentane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
Purification of 1-Hepten-6-yne
The crude product from the synthesis can be purified by fractional distillation under reduced pressure to obtain high-purity 1-hepten-6-yne.
Protocol: Purification by Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column.
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Distillation: The crude 1-hepten-6-yne is heated under reduced pressure. Fractions are collected based on the boiling point at the given pressure. For a similar compound, 1-chloro-6,6-dimethyl-hept-2-ene-4-yne, purification was achieved by fractional distillation at 64-75 °C under 2-6 mm Hg.[3] A similar range, adjusted for the specific boiling point of 1-hepten-6-yne, would be appropriate.
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Product Collection: The fraction corresponding to pure 1-hepten-6-yne is collected in a pre-weighed flask.
Key Reactions of 1-Hepten-6-yne
The dual functionality of 1-hepten-6-yne makes it a valuable substrate for various transformations, most notably enyne metathesis and the Pauson-Khand reaction.
1. Enyne Metathesis
Ring-closing enyne metathesis (RCEYM) of 1-hepten-6-yne provides a direct route to cyclic dienes.
Protocol: Ring-Closing Enyne Metathesis
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Reaction Setup: In a glovebox or under an inert atmosphere, dissolve 1-hepten-6-yne in an anhydrous solvent (e.g., dichloromethane or toluene) in a Schlenk flask.
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Catalyst Addition: Add a catalytic amount (typically 1-5 mol%) of a Grubbs-type catalyst (e.g., Grubbs I or II) to the solution.
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Reaction Conditions: The reaction mixture is stirred at a suitable temperature (e.g., 40-80 °C) and monitored by TLC or GC.
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Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed. The resulting cyclic diene is purified by flash column chromatography on silica gel.
2. Pauson-Khand Reaction
The intramolecular Pauson-Khand reaction of 1-hepten-6-yne with carbon monoxide, mediated by a cobalt catalyst, yields a bicyclic cyclopentenone.
Protocol: Intramolecular Pauson-Khand Reaction
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Complex Formation: In an inert atmosphere, dissolve 1-hepten-6-yne in an anhydrous solvent (e.g., dichloromethane). Add dicobalt octacarbonyl (Co₂(CO)₈) and stir at room temperature to form the alkyne-cobalt complex.
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Cyclization: Add a promoter such as N-methylmorpholine N-oxide (NMO) and stir the reaction mixture at room temperature or with gentle heating.
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Reaction Monitoring: The progress of the reaction is monitored by TLC.
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Work-up and Purification: After completion, the reaction is worked up, and the crude product is purified by flash column chromatography to yield the bicyclic enone.
This guide provides a foundational understanding of the chemical properties, structure, and synthetic utility of 1-hepten-6-yne, tailored for the needs of research and development professionals. The provided protocols serve as a starting point for the practical application of this versatile chemical building block.
